molecular formula C11H10 B2814096 4-ethynyl-2,3-dihydro-1H-indene CAS No. 1415560-20-1

4-ethynyl-2,3-dihydro-1H-indene

Cat. No.: B2814096
CAS No.: 1415560-20-1
M. Wt: 142.201
InChI Key: JIYHFAHIJYNILC-UHFFFAOYSA-N
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Description

Overview of the Research Landscape Surrounding 4-Ethynyl-2,3-dihydro-1H-indene

The research landscape for this compound is predominantly situated within the realm of medicinal chemistry, particularly in the exploration of novel therapeutic agents. While dedicated academic publications focusing solely on this compound are not abundant, its significance is highlighted by its inclusion in patent literature concerning the development of new pharmaceuticals.

Notably, this compound has been identified as a compound of interest in the context of aryl hydrocarbon receptor (AhR) modulators. The aryl hydrocarbon receptor is a protein involved in regulating the expression of genes related to various physiological and toxicological processes, and its modulation is a target for treating a range of diseases, including cancers and inflammatory conditions. nih.govgoogle.com The appearance of this compound in patents related to AhR modulators suggests its potential as a key intermediate or a core structural component for new drugs targeting this receptor. google.com

The commercial availability of this compound from various chemical suppliers further indicates its utility as a building block in organic synthesis. myskinrecipes.com Its bifunctional nature, possessing both the indane scaffold and a reactive ethynyl (B1212043) group, makes it a versatile starting material for the construction of more complex molecules for a variety of research applications.

Below is a data table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 1415560-20-1
Molecular Formula C₁₁H₁₀
Molecular Weight 142.2 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-9-5-3-6-10-7-4-8-11(9)10/h1,3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYHFAHIJYNILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Transformations of 4 Ethynyl 2,3 Dihydro 1h Indene

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal ethynyl group is the primary site of reactivity, participating in a variety of transformations that are fundamental to modern organic chemistry. Its ability to undergo cross-coupling, reduction, cycloaddition, and other addition reactions makes it a valuable building block for constructing more complex molecular architectures. angenechemical.com

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov For 4-ethynyl-2,3-dihydro-1H-indene, this reaction provides a direct route to couple the dihydroindene framework with various aromatic and vinylic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govrsc.org

The general mechanism involves the formation of a copper acetylide intermediate from this compound, which then undergoes transmetalation to a palladium(II) complex. Reductive elimination from the palladium center yields the final coupled product and regenerates the palladium(0) catalyst. nih.gov Advances in this field have also led to the development of copper-free and alternative metal-catalyzed Sonogashira-type couplings. nih.govrsc.org For instance, iron-mediated couplings have been developed as a more sustainable alternative. nih.gov Mechanochemical methods, such as high-temperature ball milling, have also proven effective for the Sonogashira coupling of complex substrates, offering high yields in the absence of bulk solvents. rsc.org

Table 1: Representative Catalytic Systems for Sonogashira Coupling

Catalyst System Co-catalyst Base Solvent Typical Conditions
Pd(PPh₃)₄ CuI Et₃N, Piperidine THF, DMF Room Temp. to Mild Heating
PdCl₂(PPh₃)₂ CuI Et₃N THF Room Temp.
Pd(OAc)₂ --- --- Solvent-free Room Temp.

This table presents generalized conditions for Sonogashira couplings based on literature. Specific conditions for this compound may vary. nih.govmdpi.com

Hydrogenation and Reduction Reactions of the Alkyne

The ethynyl group of this compound can be selectively reduced to either an alkene or an alkane. angenechemical.com The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed.

Catalytic Hydrogenation:

Complete Reduction: Hydrogenation over catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas typically leads to the complete reduction of the alkyne to the corresponding ethyl group, yielding 4-ethyl-2,3-dihydro-1H-indene.

Partial Reduction (to Z-alkene): The use of poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), allows for the stereoselective reduction of the alkyne to the corresponding (Z)-alkene, 4-vinyl-2,3-dihydro-1H-indene.

Partial Reduction (to E-alkene): Dissolving metal reductions, for example, using sodium in liquid ammonia, can be employed to produce the (E)-alkene isomer.

Chemical Reduction: Alternatively, complex metal hydrides can be used for reduction, although this is less common for simple hydrocarbon transformations compared to catalytic hydrogenation. ambeed.com

Table 2: Hydrogenation Products of this compound

Reagent/Catalyst Product Functional Group Transformation
H₂, Pd/C 4-Ethyl-2,3-dihydro-1H-indene Alkyne → Alkane
H₂, Lindlar's Catalyst (Z)-4-Vinyl-2,3-dihydro-1H-indene Alkyne → (Z)-Alkene

Cycloaddition Reactions of the Carbon-Carbon Triple Bond

The alkyne functionality in this compound can act as a dipolarophile or a dienophile in cycloaddition reactions, providing a powerful tool for the synthesis of complex heterocyclic and carbocyclic systems.

[3+2] Cycloadditions (Huisgen Cycloaddition): The terminal alkyne can readily participate in copper- or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC or RuAAC) with organic azides to form 1,2,3-triazole rings. This "click chemistry" reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer when catalyzed by copper(I). Sydnones, which are cyclic azomethine imines, can also undergo thermal or photochemical [3+2] cycloadditions with alkynes to yield pyrazole (B372694) derivatives. beilstein-journals.org

[4+2] Cycloadditions (Diels-Alder Reaction): The ethynyl group can serve as a dienophile in Diels-Alder reactions with conjugated dienes. These reactions, which can be promoted thermally or by Lewis acids, construct a six-membered ring. thieme-connect.de For example, reaction with a diene like cyclopentadiene (B3395910) would yield a tricyclic norbornene-type adduct. Photoinduced [4+2] cycloadditions have also been developed as a method for constructing bicyclic systems under mild conditions. rsc.org

Difunctionalization and Other Additions Across the Triple Bond

The carbon-carbon triple bond can undergo a variety of addition reactions, allowing for the introduction of two functional groups in a single step. unibe.ch These difunctionalization reactions significantly increase the molecular complexity and provide access to highly substituted vinylindane derivatives.

Hydrofunctionalization: The addition of an E-H bond (where E is a heteroatom or carbon) across the alkyne can be catalyzed by various metals. csic.es For example, the addition of thiols (hydrothiolation) yields vinyl sulfides, which are valuable synthetic intermediates. scispace.com

Halogenation: The reaction with one equivalent of a halogen (e.g., Br₂, I₂) leads to the formation of a dihaloalkene. The stereochemistry of the addition (syn or anti) can often be controlled by the reaction conditions.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) across the triple bond follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon of the original alkyne.

Hydration: In the presence of a mercury(II) salt catalyst and acid, the alkyne can be hydrated to form a methyl ketone (4-acetyl-2,3-dihydro-1H-indene) via an enol intermediate.

Palladium-Catalyzed Dialkylation: Methods have been developed for the palladium-catalyzed dialkylation of triple bonds, which could be applied to synthesize multi-functionalized indene (B144670) derivatives. researchgate.net

Metathesis Reactions Incorporating the Ethynyl Group

Enyne metathesis, catalyzed by ruthenium carbene complexes like the Grubbs catalysts, is a powerful reaction that involves an alkene and an alkyne. researchgate.net this compound can participate in intermolecular enyne cross-metathesis. In this reaction, it would couple with an alkene (e.g., ethylene) to form a new conjugated diene tethered to the dihydroindene core. This reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutene intermediates. researchgate.net Furthermore, alkyne-carbonyl metathesis, catalyzed by Lewis acids like Yb(OTf)₃, offers a pathway to construct cyclic ketones through the scission and recombination of the respective triple and double bonds. acs.org

Transformations of the Dihydroindene Core

While the ethynyl group is often the primary focus of reactivity, the dihydroindene core itself can undergo several important transformations. These reactions typically involve the aliphatic five-membered ring or the aromatic ring.

Oxidation: The benzylic C-H bonds at the C1 position of the dihydroindene ring are susceptible to oxidation. Using common oxidants like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄), the C1 methylene (B1212753) group can be oxidized to a ketone, yielding 4-ethynyl-2,3-dihydro-1H-inden-1-one. organic-chemistry.org This transformation introduces a new reactive handle into the molecule.

Dehydrogenation/Aromatization: The 2,3-dihydro-1H-indene ring can be aromatized to the corresponding indene system. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen acceptor or by using stoichiometric dehydrogenating agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This would convert the starting material into 4-ethynyl-1H-indene.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the dihydroindene core can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The substitution pattern will be directed by the existing alkyl and ethynyl substituents.

Functionalization of the Aromatic Ring

The benzene ring of the this compound scaffold is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. The substitution pattern is directed by the activating, ortho-para directing alkyl portion of the fused ring system. While specific studies on this compound are not extensively detailed, the reactivity of the parent indane system provides a strong precedent for these transformations.

Common electrophilic substitution reactions applicable to the indane core include nitration and halogenation. nih.gov For instance, nitration can introduce a nitro group onto the aromatic ring, a versatile functional group that can be further transformed into amines or other nitrogen-containing moieties. nih.gov Similarly, halogenation allows for the introduction of chloro, bromo, or iodo substituents, which are key handles for subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Modern synthetic methods also provide pathways for the functionalization of the aromatic C-H bonds. Gold-catalyzed intramolecular hydroarylation, for example, represents a powerful strategy for forming new rings by activating an alkyne and facilitating its addition to an aromatic C-H bond, although this is more commonly used to form the indene ring system itself rather than functionalize a pre-existing one. ecnu.edu.cn

Table 1: Representative Aromatic Ring Functionalization Reactions on Indane Systems

Reaction TypeReagents & ConditionsProduct TypeReference
NitrationHNO₃/H₂SO₄Nitro-substituted indane nih.gov
HalogenationX₂ (e.g., Cl₂, Br₂), Lewis AcidHalo-substituted indane nih.gov
Cyanation(Not directly on parent ring, via precursor)Cyano-substituted indane nih.gov

Modifications of the Five-Membered Ring (e.g., Oxidations, Substitutions)

The five-membered aliphatic ring of this compound is a hub for chemical modifications, including oxidation of the benzylic carbons and substitution reactions.

Oxidations: The methylene groups of the five-membered ring, particularly the benzylic position (C1), are susceptible to oxidation to form ketones. This transformation leads to the formation of indanones, which are valuable synthetic intermediates. organic-chemistry.org A variety of oxidizing agents can accomplish this, ranging from classic reagents to more modern catalytic systems. For example, oxidation of indane derivatives can be achieved using N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (B80452) (t-BuONO), or hydrogen peroxide with a manganese catalyst. nih.gov More aggressive oxidation can yield indane-1,3-diones. nih.gov A two-step procedure starting from a 2-ethynylbenzaldehyde (B1209956) precursor involves a copper-catalyzed intramolecular annulation to create a 3-hydroxy-2,3-dihydro-1H-inden-1-one, which is then oxidized with Jones' reagent or o-iodoxybenzoic acid (IBX) to afford an indane-1,2-dione. nih.gov

Substitutions: The five-membered ring can also undergo substitution reactions. The Knoevenagel condensation of indane-1,3-diones with malononitrile (B47326) is a well-established method to introduce dicyanomethylene groups at the C2 position. nih.gov Another approach involves the synthesis of 2-(phenylethynyl)-2,3-dihydro-1H-indene via a photoredox reaction between potassium (2,3-dihydro-1H-inden-2-yl)trifluoroborate and an electrophilic alkyne source, demonstrating that substitution is possible at the C2 position. epfl.ch

Table 2: Selected Modifications of the Five-Membered Ring

Reaction TypeReagents & ConditionsProduct TypeReference
Oxidation to KetoneN-hydroxyphthalimide (NHPI), t-BuONO1-Indanone nih.gov
Oxidation to DiketoneJones' reagent or IBX on hydroxy-indanone precursor1,2-Indanedione nih.gov
Knoevenagel CondensationMalononitrile, base (on indane-dione)2-(dicyanomethylene)indane-1,3-dione nih.gov
C2-AlkynylationPotassium organotrifluoroborate, Ru(bpy)₃(PF₆)₂, blue LEDs2-alkynyl-2,3-dihydro-1H-indene epfl.ch

Ring Expansion and Contraction Reactions of the Indene System

The fused-ring system of indene can undergo skeletal reorganization through ring expansion reactions, providing access to larger aromatic systems like naphthalenes. Ring contraction is less common but conceivable under specific rearrangement conditions.

A notable example of ring expansion is a photoredox-catalyzed process that converts indenes into 2-functionalized naphthalenes. nih.gov This method employs α-iodonium diazo compounds as masked carbyne equivalents. Under visible light irradiation with a suitable photocatalyst, this reaction proceeds through a mild and operationally simple pathway that tolerates a wide variety of functional groups. nih.gov The reaction effectively inserts a functionalized carbon atom into the five-membered ring, expanding it to form a second six-membered ring. nih.gov

Another pathway for ring transformation involves the hydrogen-abstraction-acetylene-addition (HACA) mechanism. nih.gov This process, studied theoretically for the transformation of embedded five-membered rings in larger polycyclic aromatic hydrocarbons, involves the addition of acetylene (B1199291) to a radical center on the indene skeleton. nih.gov Subsequent isomerization and cyclization can lead to the expansion of the five-membered ring into a six-membered one, effectively converting a cyclopenta-fused system into a naphthalene (B1677914) derivative. nih.gov

Table 3: Ring Expansion of Indene to Naphthalene

MethodReagents & ConditionsKey TransformationReference
Photoredox Catalysisα-Iodonium diazo compound, Ru(dtbbpy)₃(PF₆)₂, visible light, Na₂CO₃Indene → 2-Functionalized Naphthalene nih.gov
HACA Mechanism (Theoretical)C₂H₂ addition to indenyl radical, high temperatureEmbedded 5-membered ring → 6-membered ring nih.gov

Investigation of Reaction Mechanisms and Reactive Intermediates

The transformations of this compound and related structures are governed by the formation of various reactive intermediates, including radicals, metal-vinylidenes, and carbocations.

Radical Intermediates: Radical mechanisms are prominent in the formation and transformation of indene systems, particularly under high-temperature or photochemical conditions. The formation of indene in combustion environments is proposed to occur through reactions involving the phenyl radical (C₆H₅•) with allene (B1206475) or propyne, or the reaction of the benzyl (B1604629) radical with acetylene. acs.orguoa.gr The HACA mechanism, which is critical for the growth of polycyclic aromatic hydrocarbons, relies on radical intermediates for ring expansion. nih.gov The photoredox-catalyzed ring expansion of indene to naphthalene also proceeds via a radical chain mechanism. nih.gov

Metal-Vinylidene Intermediates: Metal-catalyzed cyclizations of ortho-alkynylstyrene derivatives are a common route to indenes and indanones. These reactions often proceed through a metal-vinylidene intermediate. organic-chemistry.orgorganic-chemistry.org For example, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by a ruthenium complex, is proposed to involve the formation of a ruthenium-vinylidene species. This intermediate then undergoes a 1,5-hydrogen shift, leading to the cyclized indene or indanone product. organic-chemistry.orgorganic-chemistry.org

Carbocationic and Other Intermediates: While radical and organometallic intermediates are common, carbocationic intermediates can also play a role, particularly in acid-catalyzed reactions. Friedel-Crafts type reactions, for instance, involve carbocationic species. colab.ws The study of reaction mechanisms often involves a combination of kinetic data, isotopic labeling, stereochemical studies, and the trapping or isolation of intermediates to build a complete picture of the reaction pathway. cambridgescholars.com In the photoredox ring expansion, for example, mechanistic studies pointed away from a cyclopropane (B1198618) intermediate and towards a radical-based pathway. nih.gov

Advanced Spectroscopic Characterization of 4 Ethynyl 2,3 Dihydro 1h Indene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For a comprehensive understanding of 4-ethynyl-2,3-dihydro-1H-indene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed.

¹H NMR Spectroscopic Analysis

For instance, in the analogue 2-(oct-1-yn-1-yl)-2,3-dihydro-1H-indene, the aromatic protons appear as a multiplet in the range of δ 7.23–7.11 ppm. epfl.ch The protons of the dihydroindene moiety typically show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The protons on the five-membered ring in similar indane structures show distinct multiplets. For example, in 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the methylene (B1212753) protons of the indane element appear as four separate multiplets at 2.13, 2.50, 2.98, and 3.08 ppm. researchgate.netresearchgate.net The acetylenic proton in ethynyl-substituted aromatic compounds typically resonates as a singlet in the region of δ 3.0-3.5 ppm.

Table 1: Representative ¹H NMR Data for 2,3-dihydro-1H-indene Analogues

Compound Aromatic Protons (δ, ppm) Aliphatic Protons (δ, ppm) Other Protons (δ, ppm)
2-(Oct-1-yn-1-yl)-2,3-dihydro-1H-indene 7.23-7.11 (m, 4H) 3.26-3.14 (m, 3H), 3.04-2.92 (m, 2H), 2.17 (td, 2H), 1.54-1.23 (m, 8H) 0.90 (t, 3H, CH₃)
2-((4-Fluorophenyl)ethynyl)-2,3-dihydro-1H-indene 7.43-7.36 (m, 2H), 7.26-7.15 (m, 4H), 7.03-6.95 (m, 2H) 3.44 (p, 1H), 3.32 (dd, 2H), 3.13 (dd, 2H)

| 3-Hydroxy-2,3-dihydro-1H-inden-1-one | 7.76-7.63 (m, 3H), 7.47 (dd, 1H) | 5.40 (dd, 1H), 3.08 (dd, 1H), 2.59 (dd, 1H) | 3.29 (s, 1H, OH) |

Data sourced from multiple scientific publications. epfl.chacs.org The table is interactive and can be sorted by column.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the quaternary aromatic carbons, the protonated aromatic carbons, the aliphatic carbons of the indane framework, and the sp-hybridized carbons of the ethynyl (B1212043) group.

In analogues such as 2-((4-fluorophenyl)ethynyl)-2,3-dihydro-1H-indene, the aromatic carbons resonate in the region of δ 115-143 ppm. epfl.ch The carbons of the five-membered ring typically appear in the upfield region of the spectrum. For example, in 2-(oct-1-yn-1-yl)-2,3-dihydro-1H-indene, the aliphatic carbons are found at δ 40.8, 31.5, 30.5, 29.2, 28.7, 22.7, and 19.0 ppm. epfl.ch The acetylenic carbons are expected to appear in the range of δ 80-95 ppm.

Table 2: Representative ¹³C NMR Data for 2,3-dihydro-1H-indene Analogues

Compound Aromatic Carbons (δ, ppm) Aliphatic Carbons (δ, ppm) Acetylenic Carbons (δ, ppm)
2-(Oct-1-yn-1-yl)-2,3-dihydro-1H-indene 142.4, 126.5, 124.4 40.8, 31.5, 30.5, 29.2, 28.7, 22.7, 19.0, 14.2 83.3, 80.7
2-((4-Fluorophenyl)ethynyl)-2,3-dihydro-1H-indene 162.3, 142.1, 133.5, 126.7, 124.5, 119.9, 115.5 40.4, 30.8 92.8, 79.7

| 3-Hydroxy-2,3-dihydro-1H-inden-1-one | 203.8 (C=O), 155.3, 136.3, 135.4, 129.5, 126.0, 123.2 | 68.4, 47.1 | |

Data compiled from scientific literature. epfl.chacs.org The table is interactive and can be sorted by column.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the complete structural elucidation of complex molecules like this compound and its analogues, as they reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. For an indane derivative, COSY spectra would show correlations between the protons on the five-membered ring, helping to establish their connectivity. researchgate.netmdpi.com Long-range COSY can even reveal couplings between protons on the aromatic ring and the benzylic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning the carbon signals based on the assignments of their attached protons. researchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is vital for identifying quaternary carbons and for piecing together different fragments of the molecule. mdpi.comrsc.org For example, correlations from the acetylenic proton to the aromatic ring would confirm the position of the ethynyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, which is critical for determining the stereochemistry of the molecule. researchgate.netceon.rs For substituted indanes, NOESY can help to establish the relative orientation of substituents on the five-membered ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. The calculated exact mass for this compound (C₁₁H₁₀) is 142.07825 u. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition. This technique is routinely used in the characterization of novel organic compounds, including various indene (B144670) derivatives. epfl.chacs.orgacs.org

Synchrotron-Based Vacuum Ultraviolet Ionization Mass Spectrometry

Synchrotron-based vacuum ultraviolet (VUV) photoionization mass spectrometry is a sophisticated analytical technique that offers high sensitivity and isomer selectivity. nih.gov The tunable energy of the synchrotron radiation allows for soft ionization, which minimizes fragmentation and facilitates the identification of isomeric intermediates in complex chemical processes like combustion. doaj.orgresearchgate.net

This technique is particularly valuable for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their formation mechanisms. rsc.org In the context of indene and its derivatives, synchrotron VUV-PIMS can be used to study their pyrolysis and oxidation, helping to identify various reaction products and intermediates with a high degree of confidence. researchgate.netrsc.org The ability to distinguish between different isomers is a key advantage over conventional mass spectrometry methods, providing deeper insight into reaction pathways. nih.govacs.org

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of this compound and its analogues. These techniques probe the quantized vibrational energy levels of a molecule, with each vibrational mode corresponding to a specific bond stretching, bending, or wagging motion.

The IR and Raman spectra of 2,3-dihydro-1H-indene derivatives are characterized by a series of distinct bands that correspond to the vibrations of the aromatic and aliphatic ring systems, as well as any substituent groups. For instance, the presence of an ethynyl group in this compound would give rise to a characteristic C≡C stretching vibration, typically observed in the 2100-2260 cm⁻¹ region of the IR and Raman spectra, and a terminal ≡C-H stretch around 3300 cm⁻¹.

Theoretical calculations, often employing density functional theory (DFT), are frequently used to complement experimental vibrational spectra. researchgate.net These calculations can predict vibrational frequencies and intensities, aiding in the assignment of complex spectra. For example, studies on the indane cation have utilized DFT calculations to interpret its gas-phase infrared spectrum. acs.org

Detailed vibrational assignments for indane derivatives have been reported in the literature. For instance, research on 2,2-disubstituted indane-1,3-dione derivatives has provided a comparison between experimentally observed FT-IR frequencies and those predicted by theoretical calculations. researchgate.net Similarly, studies on bromo-indane derivatives have identified the expected wavenumber ranges for key vibrational modes.

Table 1: Representative Vibrational Frequencies for 2,3-dihydro-1H-indene Analogues

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch< 3000IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
CH₂ Scissoring~1462IR, Raman
C-Br Stretch (in bromo-derivatives)Fingerprint RegionIR, Raman
Data sourced from studies on bromo-indane derivatives.

X-ray Crystallography for Solid-State Structure Determination

The application of X-ray crystallography has been crucial in verifying the structures of various complex 2,3-dihydro-1H-indene derivatives. For example, in the development of novel retinoid-X-receptor (RXR) selective agonists, the structure of a complex analogue, 1-(4-isobutoxy-3-isopropylphenyl)-1H-benzo[d] researchgate.netdoaj.orgtriazole-5-carboxylic acid, was unambiguously confirmed by X-ray diffraction. mdpi.com This analysis was vital for establishing the relative positions of the substituent groups on the aromatic ring. mdpi.com Similarly, the structure of another indane-containing analogue was confirmed through crystallographic studies, which helped in the correct assignment of the indanyl-ring system. mdpi.com

Furthermore, the synthesis of highly functionalized indenopyridine derivatives has also relied on X-ray crystallography for structural elucidation. acs.org The resulting crystal structures provide a solid foundation for understanding the structure-activity relationships of these compounds. In some cases, detailed crystallographic data, including unit cell parameters and space group information, are made available through supplementary information in publications or public databases. rsc.org

Table 2: Illustrative Crystallographic Data for a 2,3-dihydro-1H-indene Analogue

ParameterValue
Chemical FormulaC₁₉H₁₅NO
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
α = 90°, β = XX.XX°, γ = 90°
VolumeV = XXXX ų
Z (molecules per unit cell)4
This is a representative table; specific values would be obtained from the crystallographic information file (CIF) for a particular compound.

Other Advanced Spectroscopic Probes for Molecular Structure and Dynamics

Beyond vibrational spectroscopy and X-ray crystallography, a suite of other advanced spectroscopic techniques provides deeper insights into the molecular structure and dynamic processes of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each nucleus, enabling the complete assignment of the molecular skeleton and the determination of stereochemistry. For example, a detailed NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene has been reported, where all proton and carbon chemical shifts and coupling constants were determined, leading to a complete resonance assignment of the molecule. researchgate.netresearchgate.net

Transient Absorption Spectroscopy: This ultrafast spectroscopic technique allows for the study of short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to nanoseconds. It is particularly useful for investigating photochemical reactions and understanding reaction mechanisms. In a study relevant to the formation of indane-type products, transient absorption spectroscopy was employed to observe the formation of an o-benzyne intermediate from a bis-diyne compound. rsc.org The study revealed a multi-step kinetic process, including an initial isomerization on a sub-10 picosecond timescale, followed by the formation of the benzyne (B1209423) species within 50-70 picoseconds. rsc.org This type of analysis is crucial for understanding the photophysics and photochemistry of complex organic molecules.

These advanced spectroscopic methods, when used in combination, provide a powerful arsenal (B13267) for the comprehensive characterization of this compound and its analogues, from their static ground-state structures to their complex dynamic behaviors.

Computational and Theoretical Investigations of 4 Ethynyl 2,3 Dihydro 1h Indene Systems

Quantum Chemical Calculations on Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the molecular structure, electronic distribution, and other intrinsic properties of 4-ethynyl-2,3-dihydro-1H-indene and its isomers. These methods allow for a detailed examination of the molecule at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational organic chemistry for its balance of accuracy and computational cost. DFT simulations have been widely employed to study various indene (B144670) derivatives. acs.orgacs.org For the C11H8 isomeric system, which includes the related 4-ethynyl-1H-indene, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to optimize geometries and identify transition states. chemrxiv.org

Such studies provide critical insights into the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These frontier orbitals are key to understanding the molecule's reactivity, with the HOMO indicating its electron-donating capability and the LUMO its electron-accepting nature. Furthermore, DFT is used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack. acs.org For example, in studies of indene-fullerene derivatives, DFT calculations were performed to evaluate electron affinity (EA) and ionization potential (IP), providing essential data for their potential use as electron-transporting materials. acs.org

Coupled-Cluster Methods for High-Accuracy Calculations

For calculations demanding higher accuracy, particularly for energy evaluations, coupled-cluster (CC) methods are the gold standard. aps.org While computationally more intensive than DFT, methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) provide benchmark-quality results for molecular energies.

In the context of the C11H8 isomers, which include ethynyl-indene variants, high-accuracy energy calculations were performed at the fc-CCSD(T)/cc-pVTZ//fc-CCSD(T)/cc-pVDZ level of theory. chemrxiv.org This approach provides a reliable assessment of the relative stabilities of different isomers, which is crucial for determining the thermodynamic landscape of the system. chemrxiv.orgresearchgate.net The precision of coupled-cluster methods is essential for validating results from more approximate methods like DFT and for making definitive predictions about isomeric stability where small energy differences are critical. aps.orgd-nb.info

Potential Energy Surface Mapping and Reaction Pathway Analysis

Understanding the chemical behavior of this compound systems requires a thorough exploration of their potential energy surfaces (PES). A PES maps the energy of a system as a function of its geometry, revealing minima (stable molecules and intermediates), saddle points (transition states), and the reaction pathways that connect them.

Theoretical studies on C11H8 isomers have involved detailed examination of the PES to understand how different isomers can interconvert. chemrxiv.org For instance, the 1,2-H transfer from 1H-cyclopenta[cd]indene to form 2H-cyclopenta[cd]indene was investigated by identifying the corresponding transition state. chemrxiv.org The reaction pathways are confirmed by performing intrinsic reaction coordinate (IRC) calculations, which trace the minimum energy path from a transition state down to the reactant and product on either side. chemrxiv.org Similar analyses have been crucial in elucidating the formation mechanisms of indene from precursors like the phenyl radical reacting with allene (B1206475) or propyne. researchgate.net These computational explorations are vital for predicting reaction outcomes and understanding complex reaction networks, such as those occurring in combustion or interstellar chemistry. acs.orgnih.gov

Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in predicting spectroscopic properties, which can guide the experimental identification and characterization of new molecules. For many ethynyl-indene isomers, experimental data is scarce, making theoretical predictions particularly valuable. chemrxiv.org

Theoretical studies have computed key spectroscopic constants for the low-lying isomers of C11H8. chemrxiv.org These include rotational constants and dipole moments, which are essential for detection by rotational spectroscopy. Although several ethynyl-1H-indene isomers possess a non-zero dipole moment, they have not yet been characterized by this technique, highlighting the predictive role of these calculations. chemrxiv.org

Furthermore, infrared (IR) spectra can be simulated computationally. Recent work has provided theoretical IR spectra for indene and its radicals, which show good agreement with experimental data from matrix isolation spectroscopy. aip.orgresearchgate.net These predicted spectra, including vibrational frequencies and intensities, are critical for interpreting experimental results and identifying specific molecules in complex mixtures, such as those found in astrophysical environments. researchgate.net

Predicted Spectroscopic Data for Selected C11H8 Isomers
IsomerRelative Energy (kJ mol⁻¹)aDipole Moment (D)b
4-Ethynyl-1H-indene670.30
1-Ethynyl-1H-indene520.48
2-Ethynyl-1H-indene590.42
5-Ethynyl-1H-indene680.29
6-Ethynyl-1H-indene690.29
7-Ethynyl-1H-indene620.33
achemrxiv.org

b Dipole moments calculated at the B3LYP/6-311+G(d,p) level of theory. chemrxiv.org

Molecular Dynamics Simulations of Compound Interactions

While quantum chemical calculations typically focus on static, isolated molecules, molecular dynamics (MD) simulations provide a way to study the time-evolution of molecular systems. nih.gov MD simulations model the movements of atoms over time based on a force field, offering insights into dynamic processes and interactions with other molecules or a larger environment. nih.govmdpi.com

For the indene core structure, MD simulations using the ReaxFF reactive force field have been employed to investigate its fragmentation process at high internal energies. frontiersin.org These simulations can reveal dissociation pathways and rate constants, providing a complementary approach to statistical theories like RRKM theory, especially where non-statistical effects may be important. frontiersin.org In another application, MD simulations were used to assess the stability of complexes formed between indane-1,3-dione derivatives and their protein target. ajchem-a.com By monitoring properties like the root-mean-square deviation (RMSD) and radius of gyration over the simulation time, researchers can evaluate the stability of the ligand within the protein's binding site. ajchem-a.com Such simulations are crucial for understanding how these molecules behave in a dynamic, solvated environment, which is essential for applications in materials science and drug design. nih.gov

Computational Exploration of Isomeric Stability and Interconversion

A significant focus of theoretical research on ethynyl-indene systems has been the exploration of isomerism. The C11H8 formula gives rise to a diverse set of structural isomers, and computational chemistry is key to mapping their relative stabilities and the barriers to their interconversion. chemrxiv.org

A comprehensive study of the C11H8 potential energy surface revealed that several ethynyl-1H-indene isomers, including 4-ethynyl-1H-indene, are energetically low-lying but remain experimentally elusive. chemrxiv.org Using high-accuracy coupled-cluster calculations, the precise energetic ordering of these isomers has been established. chemrxiv.org For instance, 4-ethynyl-1H-indene is predicted to be 67 kJ mol⁻¹ higher in energy than the most stable C11H8 isomer, 1H-cyclopenta[cd]indene. chemrxiv.org

Computational studies also explore the kinetic stability of these isomers by calculating the energy barriers for their interconversion. chemrxiv.org This information is critical because a molecule might be thermodynamically less stable but kinetically persistent if the barriers to rearrangement are high. Other studies on related indene systems have explored different types of isomerism, such as tautomerism in 4-amino-3-iminoindene, calculating the proton transfer energy barrier between the two asymmetrical tautomeric forms. mdpi.com

Calculated Relative Energies of C11H8 Isomers
Compound NameRelative Energy (kJ mol⁻¹)c
1H-cyclopenta[cd]indene0
2aH-cyclopenta[cd]indene35
1-Ethynyl-1H-indene52
2-Ethynyl-1H-indene59
7-Ethynyl-1H-indene62
4-Ethynyl-1H-indene67
5-Ethynyl-1H-indene68
6-Ethynyl-1H-indene69
cchemrxiv.org

Applications and Research Utility of 4 Ethynyl 2,3 Dihydro 1h Indene in Chemical Sciences

Role as a Versatile Synthetic Building Block

In synthetic organic chemistry, "building blocks" are fundamental molecular units used to construct more complex compounds. cymitquimica.com 4-Ethynyl-2,3-dihydro-1H-indene serves as a key building block due to its distinct reactive sites, allowing for its incorporation into a wide array of larger molecules. cymitquimica.comangenechemical.com Its structure features a bicyclic hydrocarbon framework fused to a reactive ethynyl (B1212043) group, providing both a structural foundation and a point for chemical modification.

The rigid 2,3-dihydro-1H-indene core provides a defined three-dimensional geometry, which is a desirable trait when constructing complex molecular architectures. The true versatility of this compound, however, lies in the reactivity of its ethynyl group. This terminal alkyne is amenable to a variety of powerful carbon-carbon bond-forming reactions.

For instance, the dihydro-indene scaffold is a core component in the design of advanced therapeutic agents. Research into Discoidin Domain Receptor 1 (DDR1) inhibitors, which have shown potential in treating pancreatic cancer, has utilized derivatives of the 2,3-dihydro-1H-indene core. acs.orgnih.gov In these syntheses, the indene (B144670) structure serves as a central scaffold onto which other functional groups are attached to create the final intricate, biologically active molecule. acs.org The ethynyl group on the 4-position offers a prime location for reactions like the Sonogashira coupling, enabling the extension of the molecular framework and the construction of elaborate structures, including heterocycles and derivatives of natural products. angenechemical.com

Multi-step synthesis requires intermediates that are stable enough to be carried through several reaction stages yet possess reactive handles for subsequent transformations. This compound is an excellent precursor for such advanced intermediates. angenechemical.com

The synthesis of complex molecules, such as the previously mentioned DDR1 inhibitors, exemplifies this role. acs.orgnih.gov The 2,3-dihydro-1H-indene core is often introduced early in a synthetic sequence. The ethynyl group can be protected or reacted, and other parts of the indene ring system can be functionalized. This modified indene structure then serves as an advanced intermediate, which is coupled with other molecular fragments in the later stages of the synthesis to yield the final target molecule. angenechemical.comacs.org This strategic use highlights its importance in developing new materials and therapeutic agents. angenechemical.com

Table 1: Synthetic Utility of this compound

Role Key Structural Feature Example Reactions Resulting Structures
Building Block Rigid Dihydroindene Scaffold Cyclization, Annulation Complex Organic Architectures

Contributions to Materials Science and Polymer Chemistry

The utility of this compound extends beyond the synthesis of discrete molecules into the realm of materials science and polymer chemistry, where its unique properties can be harnessed to create macromolecules with specific functions. bldpharm.com

Dihydroindene structures are recognized as valuable intermediates in polymer synthesis. The presence of the ethynyl group in this compound significantly broadens its potential in this field. Terminal alkynes are highly useful monomers for various polymerization reactions. For example, the ethynyl group can participate in polymerization processes to create polymers with the indene unit incorporated into the polymer backbone or as a pendant group. A patent has described the polymerization of indene-derivative monomers to produce specialized sorbent materials. google.com This demonstrates the direct application of the indene scaffold in creating functional polymers. The reactivity of the alkyne makes it a candidate for modern polymerization techniques, leading to the creation of novel polymeric materials. angenechemical.combldpharm.com

Functional materials are designed to possess specific, often responsive, properties. The incorporation of the this compound unit into larger systems is a strategy for developing such materials. angenechemical.com The synthesis of complex molecules with potential therapeutic activity, like DDR1 inhibitors, is one example of creating biologically functional materials. acs.org Furthermore, the rigid structure of the indene core can impart desirable thermal or mechanical properties to a material, while the ethynyl group provides a site for attaching other functional moieties, such as chromophores or recognition elements. angenechemical.comnih.gov

The development of organic electronics, including photovoltaics and optoelectronics, relies on molecules with extended π-conjugated systems. u-tokyo.ac.jp The this compound scaffold is a promising building block for this purpose. acs.org The terminal alkyne is a key functional group for extending π-conjugation through reactions like the Sonogashira coupling, which links the indene unit to other aromatic systems.

This strategy allows for the modular synthesis of conjugated molecules. u-tokyo.ac.jp Research has shown that indene derivatives are important components in materials for optoelectronics and organic electronics. u-tokyo.ac.jp For instance, a complex indene-dithiophene derivative known as IDIC is used as a high-performance non-fullerene acceptor in organic solar cells, highlighting the suitability of the indene core for semiconductor applications. polyu.edu.hk The combination of the rigid dihydroindene framework with the capacity for linear π-system extension via the ethynyl group makes this compound a valuable component for exploration in the field of organic conjugated systems and semiconductors.

Table 2: Applications in Materials Science

Application Area Role of this compound Relevant Structural Features Potential End-Products
Polymer Chemistry Monomer / Precursor bldpharm.com Ethynyl group for polymerization Specialty polymers, Sorbents google.com
Functional Materials Structural Scaffold Rigid indene core, Reactive alkyne Biologically active agents, Responsive materials angenechemical.comacs.org

Applications in Catalysis and Catalytic Reactions

The ethynyl group of this compound is a key functional group for various catalytic transformations, enabling the construction of more complex molecular architectures. While direct catalytic applications of this specific compound are not extensively documented in the provided results, the reactivity of the ethynyl and indane moieties suggests its potential utility in several types of catalytic reactions.

Metal-catalyzed reactions are prominent in the functionalization of ethynyl-containing compounds. For instance, rhodium(I) catalysts have been employed in reactions of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives. organic-chemistry.org Similarly, iron(III) chloride can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to yield functionalized indenes with high regioselectivity. organic-chemistry.org Platinum and ruthenium salts are also known to catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to form substituted indenes. organic-chemistry.org

Furthermore, copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) is a facile method for synthesizing 3-hydroxy-1-indanones, which are valuable intermediates. acs.org These examples highlight the potential for the ethynyl group of this compound to participate in a range of metal-catalyzed cross-coupling and cyclization reactions, serving as a building block for diverse chemical structures.

Design and Synthesis in Medicinal Chemistry (focusing on the chemical scaffold)

The 2,3-dihydro-1H-indene scaffold is considered a "privileged structure" in medicinal chemistry. universiteitleiden.nlresearchgate.net This term refers to molecular frameworks that can provide ligands for more than one type of biological target through strategic modifications. researchgate.net The rigid indane core allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological macromolecules. universiteitleiden.nl

The versatility of the indane scaffold is evident in its presence in a variety of clinically used drugs, demonstrating its broad therapeutic potential. universiteitleiden.nl The introduction of an ethynyl group, as in this compound, provides a reactive handle for further molecular elaboration, making it a valuable starting material in drug discovery programs. fluorochem.co.uk

Scaffold Modification for Lead Compound Derivatization

The 2,3-dihydro-1H-indene scaffold serves as a foundational structure for the synthesis of numerous derivatives with potential therapeutic applications. Medicinal chemists frequently modify this core to optimize the pharmacological properties of lead compounds.

One common strategy involves the functionalization of the indane ring system. For example, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as selective discoidin domain receptor 1 (DDR1) inhibitors for potential use in treating pancreatic cancer. acs.orgnih.gov In another study, novel indene-derived compounds were developed as retinoic acid receptor α (RARα) agonists. mdpi.com

The synthesis of these derivatives often involves multi-step sequences. For instance, the synthesis of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives began with the protection of the amino group, followed by alkylation and a carbonyl-extrusion reaction. acs.org Subsequent deprotection and coupling reactions yielded the final target compounds. acs.org

The following table showcases examples of how the 2,3-dihydro-1H-indene scaffold has been modified to create derivatives with specific biological activities.

Scaffold Modification Derivative Class Therapeutic Target/Application
Introduction of an amino and carboxamide group at positions 2 and 5 respectively.2-Amino-2,3-dihydro-1H-indene-5-carboxamidesDiscoidin Domain Receptor 1 (DDR1) Inhibitors acs.orgnih.gov
Carbamoylbenzoic acid attachment.Indene-derived retinoic acid receptor α (RARα) agonistsRetinoic Acid Receptor α (RARα) Agonists mdpi.com
Introduction of a difluoro group and a methylpiperazinyl moiety.(S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden scaffoldPan-inhibitor of BCR-ABL kinase acs.orgsci-hub.se
Fusion with a pyrimidine (B1678525) ring.Dihydro-1H-indene derivativesTubulin Polymerization Inhibitors nih.gov

Structure-Activity Relationship (SAR) Investigations from a Chemical Perspective

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of the 2,3-dihydro-1H-indene scaffold, SAR investigations have been crucial in identifying key molecular determinants for target binding and efficacy.

In the development of DDR1 inhibitors based on the 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold, it was discovered that the stereochemistry at the 2-position was critical for activity. acs.org The (R)-enantiomer exhibited significantly more potent inhibition of DDR1 than the (S)-enantiomer, highlighting the importance of the spatial orientation of substituents. acs.org

A study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors revealed the significance of the substitution pattern on the indene core. nih.gov Specifically, a 4,5,6-trimethoxy substitution on the 2,3-dihydro-1H-indene core was found to be important for the antiproliferative activities of these derivatives. nih.gov Altering this substitution pattern led to a significant decrease in activity. nih.gov For example, changing the trimethoxy group to a dimethoxy or a 4-hydroxy-3-methoxyphenyl group resulted in a notable reduction in antiproliferative effects. nih.gov

The table below summarizes key SAR findings for various 2,3-dihydro-1H-indene derivatives.

Derivative Series Key SAR Finding Impact on Activity
2-Amino-2,3-dihydro-1H-indene-5-carboxamidesThe (R)-stereoisomer at the 2-position is preferred. acs.orgThe (R)-enantiomer showed significantly higher inhibitory potency against DDR1. acs.org
Dihydro-1H-indene derivatives as tubulin inhibitorsThe 4,5,6-trimethoxy substitution on the indene core is crucial. nih.govAltering the trimethoxy group to dimethoxy or other substituents decreased antiproliferative activity. nih.gov

These SAR studies underscore the chemical nuances that govern the biological activity of 2,3-dihydro-1H-indene derivatives and guide the design of more potent and selective therapeutic agents.

Future Research Directions and Emerging Avenues for 4 Ethynyl 2,3 Dihydro 1h Indene

Development of Greener and More Efficient Synthetic Methodologies

Current synthetic routes to substituted indane derivatives often rely on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant chemical waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies for 4-ethynyl-2,3-dihydro-1H-indene. This could involve exploring catalytic C-H activation and functionalization of the indane core, which would represent a more atom-economical approach. Additionally, the use of flow chemistry could offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity. The development of one-pot or tandem reactions that combine the formation of the indane scaffold with the introduction of the ethynyl (B1212043) group would also be a significant step forward in streamlining the synthesis of this and related compounds.

Exploration of Underexplored Reactivity and Novel Transformations

The terminal alkyne moiety in this compound is a versatile functional group that opens the door to a wide array of chemical transformations. While standard alkyne chemistry is well-established, future research should focus on exploring less conventional reactivity. This includes investigating its potential in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, which are valuable scaffolds in medicinal chemistry. Furthermore, the application of this compound in transition-metal-catalyzed cross-coupling reactions, C-H functionalization, and polymerization to create novel materials with unique electronic and optical properties warrants investigation. The rigid indane backbone is expected to impart specific conformational constraints that could lead to interesting and potentially useful reactivity and selectivity in these transformations.

Advanced Spectroscopic Characterization to Uncover Fine Structural Details

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing applications. While standard spectroscopic techniques like NMR and mass spectrometry provide basic structural information, future research should employ more advanced methods to gain deeper insights. Techniques such as two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. Furthermore, single-crystal X-ray diffraction would offer an unambiguous determination of its solid-state structure. The application of chiroptical spectroscopic methods, such as circular dichroism, would be essential if enantiomerically pure forms of the compound are synthesized, providing information on its absolute configuration and solution-state conformation.

Synergistic Application of Computational Chemistry for Predictive Design

Computational chemistry is a powerful tool that can complement experimental studies by providing valuable insights into the structure, properties, and reactivity of molecules. Future research on this compound should leverage computational methods, such as Density Functional Theory (DFT), to predict its geometric and electronic structure, spectroscopic properties, and reaction mechanisms. These theoretical calculations can guide the design of new experiments and help in the interpretation of experimental results. For instance, computational modeling can be used to screen potential reaction partners and catalysts for novel transformations, predict the regioselectivity and stereoselectivity of reactions, and design new derivatives with tailored electronic and photophysical properties for specific applications in materials science or as biological probes.

Expanding Interdisciplinary Research Collaborations and Applications

The unique combination of a rigid bicyclic core and a reactive alkyne handle in this compound makes it an attractive candidate for a wide range of interdisciplinary applications. Future research should focus on fostering collaborations between synthetic chemists, materials scientists, and biologists to explore its potential. In materials science, this compound could serve as a building block for the synthesis of novel polymers, dendrimers, and organic frameworks with interesting electronic, optical, or gas-adsorption properties. In medicinal chemistry, the indane scaffold is a known pharmacophore, and the ethynyl group provides a convenient point for attaching biomolecules or fluorescent tags, making it a potential tool for chemical biology and drug discovery. The exploration of its biological activity, for instance, as an inhibitor of specific enzymes or protein-protein interactions, could open up new therapeutic avenues.

Q & A

Q. What are the common synthetic routes for preparing 4-ethynyl-2,3-dihydro-1H-indene, and what intermediates are critical in these pathways?

The synthesis typically involves multi-step reactions. A plausible route starts with the formation of the dihydroindene core, followed by functionalization at the 4-position. For example:

  • Step 1 : Condensation of phthalic anhydride derivatives with aromatic amines to form substituted indenones (as seen in ).
  • Step 2 : Introduction of the ethynyl group via palladium-catalyzed coupling (e.g., Sonogashira reaction) using trimethylsilylacetylene (TMSA) or terminal alkynes.
    Key intermediates include the 4-halogenated dihydroindene precursor (e.g., 4-bromo-2,3-dihydro-1H-indene) for coupling reactions. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) significantly influence yield .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : To confirm the presence of the ethynyl proton (δ ~2.5–3.5 ppm for ≡C-H) and aromatic protons in the dihydroindene ring.
  • IR Spectroscopy : The C≡C stretch (2100–2260 cm⁻¹) verifies the ethynyl group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.
  • X-ray Crystallography : Resolves structural ambiguities, such as regiochemistry and stereoelectronic effects (see for analogous carboxylate derivatives) .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data when assigning the substitution pattern of this compound derivatives?

Discrepancies in NMR assignments often arise from overlapping signals or dynamic effects. Methodological approaches include:

  • 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity and long-range couplings to confirm the ethynyl group’s position.
  • Solvent/Temperature Variation : Low-temperature NMR in deuterated DMSO or CDCl3 reduces signal broadening caused by conformational exchange.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data (see for structural modeling of dihydroindenones) .

Q. What experimental design strategies optimize the yield of this compound in cross-coupling reactions?

A factorial design approach ( ) systematically evaluates variables:

  • Factors : Catalyst type (Pd(PPh₃)₄ vs. PdCl₂), ligand (XPhos, P(o-tol)₃), solvent (THF, DMF), temperature (60–100°C), and base (K₂CO₃, Cs₂CO₃).
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C in DMF with PdCl₂/XPhos) to maximize yield while minimizing side reactions like alkyne oligomerization.
  • Design of Experiments (DoE) : Reduces the number of trials by analyzing interactions between variables .

Q. How does the electronic nature of the ethynyl group influence the reactivity of this compound in Diels-Alder reactions?

The ethynyl group acts as an electron-withdrawing substituent, polarizing the dihydroindene ring and enhancing its dienophilic character. Key considerations:

  • Reactivity with Dienes : Electron-rich dienes (e.g., furan) exhibit higher regioselectivity due to frontier molecular orbital (FMO) interactions.
  • Steric Effects : Substituents on the ethynyl group (e.g., aryl vs. alkyl) modulate reaction rates and stereochemical outcomes.
    Comparative studies with non-ethynylated analogs (e.g., 4-methyl derivatives in ) highlight these electronic effects .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound across studies?

Variations often stem from differences in:

  • Purity of Starting Materials : Halogenated precursors (e.g., 4-bromo derivatives) with trace moisture reduce coupling efficiency.
  • Catalyst Deactivation : Pd catalysts degrade in the presence of oxygen or acidic impurities; inert atmosphere and degassed solvents mitigate this.
  • Workup Procedures : Column chromatography vs. crystallization may recover product differently.
    Standardizing protocols (e.g., Schlenk techniques for air-sensitive steps) improves reproducibility .

Methodological Recommendations

Q. What computational tools are recommended for predicting the stability and tautomerism of this compound derivatives?

  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility and tautomeric equilibria (e.g., keto-enol shifts in indenones).
  • Density Functional Theory (DFT) : Calculates thermodynamic stability and transition-state energies for reactions like cycloadditions.
  • Software : Gaussian, ORCA, or Schrödinger Suite for energy minimization and spectral predictions (see for structural parameter calculations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.